![molecular formula C17H27FN2O2S B7563021 N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide](/img/structure/B7563021.png)
N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide, also known as CFM-2, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a sulfonamide compound that has a unique chemical structure, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide is complex and involves the inhibition of multiple enzymes in the body. One of the main targets of this compound is the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This compound also inhibits the activity of other enzymes, including histone deacetylases and matrix metalloproteinases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, this compound has also been shown to have neuroprotective effects in the brain. It has been suggested that this compound may be useful in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide has several advantages as a research tool, including its unique chemical structure and its ability to inhibit multiple enzymes in the body. However, like all research tools, this compound also has limitations. One limitation is that it may not be effective in all types of cancer or inflammation. Additionally, the specific mechanisms of action of this compound are still being studied, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for research on N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide. One area of research is the development of more specific inhibitors that target individual enzymes in the body. Another area of research is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, the potential use of this compound in treating neurodegenerative diseases is an area of active research.
In conclusion, this compound is a promising small molecule inhibitor that has been extensively studied for its potential use in treating cancer, inflammation, and pain. Its unique chemical structure and ability to inhibit multiple enzymes in the body make it a valuable research tool. While there are limitations to its use, ongoing research is exploring new applications and potential therapeutic uses for this compound.
Métodos De Síntesis
The synthesis of N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are cyclohexylmethylamine, 3-fluorobenzenesulfonyl chloride, and N,N-dimethylaminoethylamine. These compounds are reacted together under specific conditions to produce this compound.
Aplicaciones Científicas De Investigación
N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are involved in cell proliferation. Inflammation and pain research have also shown promising results, with this compound demonstrating anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O2S/c1-19(2)11-12-20(14-15-7-4-3-5-8-15)23(21,22)17-10-6-9-16(18)13-17/h6,9-10,13,15H,3-5,7-8,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQOQNMZAVASKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1CCCCC1)S(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

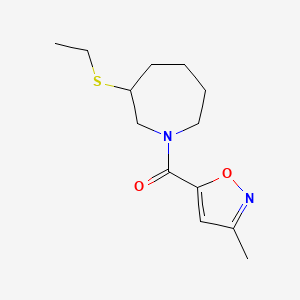
![4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7562943.png)
![2,5-difluoro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B7562955.png)
![N-methyl-3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562961.png)
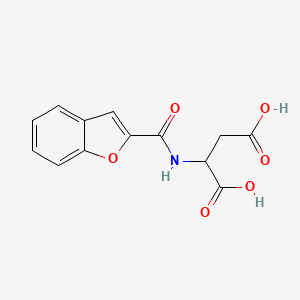
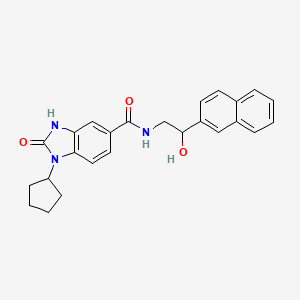
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-phenoxybenzamide](/img/structure/B7562980.png)
![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7562987.png)
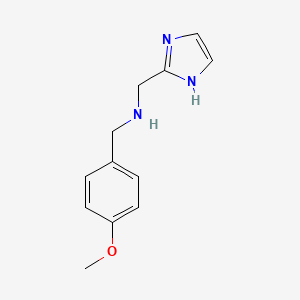
![1-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7563000.png)
![[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7563005.png)
![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide](/img/structure/B7563014.png)
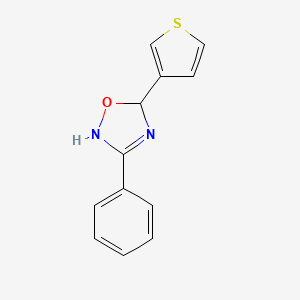
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B7563043.png)